molecular formula C10H12O3 B12328497 Methyl 3-hydroxy-2,4-dimethylbenzoate

Methyl 3-hydroxy-2,4-dimethylbenzoate

Cat. No.: B12328497
M. Wt: 180.20 g/mol
InChI Key: AGONCIAHEMIWEC-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ester Chemistry and Natural Product Analogues

Aromatic esters are a significant class of organic compounds, characterized by an ester functional group attached to an aromatic ring. These compounds are ubiquitous in nature and are fundamental building blocks in a vast array of synthetic applications, ranging from pharmaceuticals and agrochemicals to fragrances and polymers. The study of aromatic esters like Methyl 3-hydroxy-2,4-dimethylbenzoate is deeply rooted in the broader field of organic chemistry, where understanding their synthesis, reactivity, and properties is crucial for the development of new materials and therapeutic agents.

While a direct link for this compound as a natural product analogue is not prominently documented in publicly available scientific literature, the investigation of structurally similar compounds is often inspired by nature. For instance, the related compound, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is a known constituent of oakmoss, a prized ingredient in the fragrance industry, where it imparts a characteristic woody and mossy aroma. nist.gov Research into synthetic analogues of such natural products is a common strategy to identify novel compounds with potentially enhanced or more specific properties, or to find more sustainable and cost-effective sources of valuable chemicals.

Overview of Scientific Literature Pertaining to Substituted Benzoate (B1203000) Esters

The scientific literature reveals a sustained interest in substituted benzoate esters due to their diverse biological activities and versatile chemical reactivity. These compounds have been extensively studied in medicinal chemistry. For example, various substituted benzoate esters have been designed and synthesized as potential local anesthetics, building upon the structures of established drugs like tetracaine (B1683103) and pramocaine. chemicalbook.com

Furthermore, research into the chemical properties of substituted benzoate esters, such as their hydrolytic stability, provides valuable insights into their behavior in biological systems and their potential as prodrugs. hmdb.ca The electronic effects of substituents on the aromatic ring and the steric hindrance around the ester group have been shown to significantly influence the rates of hydrolysis. hmdb.ca Recent advancements in synthetic methodologies, such as the development of novel catalytic systems, continue to expand the toolbox for creating a wide array of substituted benzoate esters with tailored properties. hmdb.ca

Rationale for Comprehensive Investigation of this compound

The study of this compound, with its specific arrangement of a hydroxyl and two methyl groups, contributes a crucial data point to this broader understanding. This knowledge is instrumental in the rational design of new molecules with desired characteristics, whether for applications in materials science, pharmacology, or other areas of chemical science. The detailed characterization of its chemical and physical properties, as presented in this article, provides a foundational dataset for future research and potential applications.

Chemical and Physical Properties of this compound

While extensive experimental data for this compound is not widely published, its fundamental properties can be characterized.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1801689-59-7 hmdb.ca
Molecular Formula C₁₀H₁₂O₃ hmdb.ca
Molecular Weight 180.20 g/mol hmdb.ca
Predicted Melting Point Data not available
Predicted Boiling Point Data not available

Spectroscopic Data of this compound

Spectroscopic analysis is essential for the structural elucidation and identification of organic compounds. The following tables present the predicted spectroscopic data for this compound.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
Data not available

Table 4: Predicted Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group
Data not available

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Fragment
Data not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-hydroxy-2,4-dimethylbenzoate

InChI

InChI=1S/C10H12O3/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5,11H,1-3H3

InChI Key

AGONCIAHEMIWEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)O

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Hydroxy 2,4 Dimethylbenzoate and Structural Analogues

Direct Synthesis Strategies

Direct synthesis strategies aim to introduce the final functionalities onto a pre-existing aromatic scaffold that already contains the core carbon skeleton.

The direct regioselective hydroxylation of an unactivated C-H bond on an aromatic ring, such as introducing a hydroxyl group at the C-3 position of a 2,4-dimethyl methylbenzoate precursor, is a significant synthetic challenge. The directing effects of the existing methyl and methyl ester groups typically favor substitution at other positions. However, several strategies can be envisioned to overcome this challenge.

One conceptual approach involves the installation of a temporary directing group at a position that subsequently guides hydroxylation to the desired location. While direct C-H hydroxylation is difficult, an alternative path could involve the introduction of a boronic acid group, which can then be oxidized to a hydroxyl group. Another strategy involves leveraging the electronic properties of more complex substrates. For instance, in related dihydroxy systems, the choice of base and reaction conditions can selectively protect one hydroxyl group, allowing for regioselective alkylation or other modifications at a specific position. Research on 2,4-dihydroxyacetophenones has shown that cesium bicarbonate can mediate highly regioselective alkylation at the 4-position, demonstrating that subtle reagent choices can overcome the inherent reactivity of the aromatic system. nih.gov This principle of exploiting intramolecular forces, such as hydrogen bonding, can be a key factor in achieving regioselectivity in related hydroxylation or functionalization reactions. researchgate.net

Multi-Step Total Synthesis from Simpler Precursors

Multi-step syntheses build the complex aromatic ring from simpler, often acyclic or non-aromatic cyclic precursors. These routes offer greater flexibility and control in establishing the final substitution pattern.

A powerful strategy for synthesizing substituted phenols involves the dehydrogenative aromatization of cyclohexanone (B45756) or cyclohexenone precursors. rsc.orgresearchgate.net This method is advantageous because the six-membered ring can be constructed using well-established cycloaddition or annulation reactions, allowing for the precise placement of substituents before the final aromatization step. nih.gov The conversion of the cyclohexenone to the phenol (B47542) is an oxidative process that can be achieved using various catalytic systems. future4200.com

The process generally involves two dehydrogenation steps: first converting the cyclohexanone to a cyclohexenone, and then the cyclohexenone to the phenol. researchgate.net A variety of catalysts have been developed for this transformation, including both precious and non-precious metal-based systems. Recently, biocatalytic methods using ene-reductase enzymes have emerged as a green and efficient alternative for the aromatization of cyclohexanones under mild conditions, using molecular oxygen from the air as the oxidant. chemistryviews.org

To synthesize Methyl 3-hydroxy-2,4-dimethylbenzoate via this route, a hypothetical precursor such as Methyl 3-oxo-2,4-dimethylcyclohex-1-ene-1-carboxylate could be subjected to aromatization.

Table 1: Selected Catalytic Systems for Aromatization of Cyclohexenone Derivatives

Catalyst System Oxidant/Conditions Substrate Reference
Palladium (Pd) nanocatalyst O₂ Cyclohexanones researchgate.net
Vanadium catalyst Molecular Oxygen (O₂) 2-Cyclohexenones future4200.com
Iodine (I₂) Promoted Oxidative Aromatization Cyclohexenones rsc.orgfuture4200.com
Ene-reductase (TsER) Air (O₂) Cyclohexanones chemistryviews.org

The Diels-Alder reaction between a furan (B31954) derivative (as the diene) and a suitable dienophile is a cornerstone of modern synthetic chemistry, particularly for creating aromatic compounds from renewable, bio-based feedstocks. nih.govnih.gov Furan and its derivatives can react with electron-poor alkenes or alkynes to form a 7-oxanorbornene intermediate. researchgate.net This bicyclic adduct can then be converted to a substituted aromatic ring through a dehydration reaction, typically under acidic conditions. nih.gov

This strategy offers an atom-economical pathway to highly functionalized aromatics. nih.gov To construct a molecule with the substitution pattern of this compound, one could hypothetically start with 2,4-dimethylfuran (B1205762) as the diene. A reaction with a dienophile such as methyl propiolate would form the initial Diels-Alder adduct. Subsequent acid-catalyzed dehydration and aromatization would yield a phenol, which could be further functionalized. The versatility of this approach allows for the synthesis of a wide range of polysubstituted furans and, consequently, a diverse array of aromatic compounds. rsc.orgorganic-chemistry.org

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. chem-station.comwikipedia.org The strategy relies on a directing metalation group (DMG), which is a substituent on the aromatic ring containing a heteroatom (e.g., O, N). This group coordinates to an organolithium reagent, such as n-butyllithium, directing the deprotonation to the adjacent ortho position. baranlab.org This generates a stabilized aryllithium species that can then react with various electrophiles to introduce a new substituent with high precision. wikipedia.org

For the synthesis of this compound, a plausible route could begin with 2,4-dimethylanisole (B1585114). The methoxy (B1213986) group (-OCH₃) would serve as the DMG, directing lithiation to the C-3 position.

Lithiation: Treatment of 2,4-dimethylanisole with n-butyllithium would generate 3-lithio-2,4-dimethylanisole.

Carboxylation: Quenching this organometallic intermediate with carbon dioxide (CO₂), followed by an acidic workup, would yield 3-methoxy-2,6-dimethylbenzoic acid.

Esterification: The carboxylic acid could then be converted to the methyl ester using standard methods like Fischer esterification (methanol with an acid catalyst). youtube.com

Demethylation: Finally, cleavage of the methyl ether would unveil the desired 3-hydroxy group.

This methodology provides a reliable way to install functional groups at sterically hindered positions that are often inaccessible through classical electrophilic aromatic substitution. chem-station.com

Friedel-Crafts acylation is a classic and fundamental reaction in organic synthesis used to introduce an acyl group (R-C=O) onto an aromatic ring. nih.govnih.gov The reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). youtube.com The resulting aryl ketone is a versatile intermediate that can be further modified.

In a potential synthesis of the target compound's precursors, one might consider the Friedel-Crafts acylation of m-xylene (B151644) (1,3-dimethylbenzene). However, the directing effects of the two methyl groups would lead to acylation primarily at the 4-position and to a lesser extent at the 2-position, making it unsuitable for directly creating the desired 2,4,3-substitution pattern.

A more controlled, multi-step approach would be required. For instance, a Friedel-Crafts reaction could be used on a simpler precursor to build a key intermediate. An intramolecular version of the reaction is also a powerful tool for constructing cyclic systems. nih.gov While direct Friedel-Crafts acylation may not be the most efficient route to the specific isomer of interest due to regioselectivity issues, it remains a vital tool for synthesizing the aromatic ketone precursors that are common in many total synthesis campaigns. beilstein-journals.orgresearchgate.net

Semisynthetic Approaches and Biocatalytic Transformations

Semisynthetic methods combine the isolation of a natural product intermediate with subsequent chemical modifications. This strategy is particularly valuable when the starting material, often a complex chiral molecule, is readily produced by a biological system. Biocatalytic transformations, a related approach, utilize whole microbial cells or isolated enzymes to perform specific chemical reactions, such as hydroxylations or esterifications, on a substrate.

A notable example of microbial-assisted synthesis involves the use of the filamentous fungus Aspergillus terreus to produce precursors for valuable aromatic compounds. While the direct synthesis of this compound from 4-O-desmethylbarbatic acid is not extensively documented, a closely related process highlights the potential of this route for producing structural analogues like methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Table 1: Microbial Fermentation of Aspergillus terreus for Precursor Production

Parameter Condition / Value Source
Microorganism Aspergillus terreus MEFC06 frontiersin.org
Product 4-O-desmethylbarbatic acid frontiersin.org
Culture Method Fermentation in liquid medium frontiersin.org
Separation Filtration to separate mycelia from fermentation liquor frontiersin.org

| Purification | Silica gel column chromatography of the crude extract | frontiersin.org |

Following the microbial production and isolation of a natural precursor like 4-O-desmethylbarbatic acid, standard chemical reactions are employed to achieve the final target molecule. This typically involves hydrolysis followed by esterification. frontiersin.org

The hydrolysis step is designed to break down the complex structure of the natural precursor into a simpler benzoic acid derivative. For 4-O-desmethylbarbatic acid, this is achieved through acid or alkali hydrolysis to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid. frontiersin.org Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water and an acid catalyst, such as hydrochloric or sulfuric acid. frontiersin.orgmdpi.com To drive the reaction to completion, an excess of the dilute acid is typically used. frontiersin.org

The subsequent esterification reaction converts the resulting carboxylic acid into its corresponding methyl ester. This is commonly achieved by reacting the acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid. frontiersin.orgdocumentsdelivered.com The mixture is often heated to reflux to increase the reaction rate. documentsdelivered.com After the reaction, a series of work-up steps, including neutralization, extraction with an organic solvent, and purification, are performed to isolate the final ester product. frontiersin.org

Table 2: Chemical Conversion Steps for a Natural Precursor

Step Reaction Reagents & Conditions Product Source
1 Hydrolysis Acid (e.g., H₂SO₄) or alkali hydrolysis of 4-O-desmethylbarbatic acid. 2,4-dihydroxy-3,6-dimethylbenzoic acid frontiersin.org

| 2 | Esterification | Methylating reagent (e.g., Methanol with H₂SO₄ catalyst), heating. | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | frontiersin.org |

Chemical Reactivity and Derivatization Strategies of Methyl 3 Hydroxy 2,4 Dimethylbenzoate

Ester Modifications and Interconversion Reactions (e.g., Saponification, Transesterification)

The ester functionality of Methyl 3-hydroxy-2,4-dimethylbenzoate is a key site for chemical modification, primarily through hydrolysis (saponification) and transesterification.

Saponification

Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt and an alcohol. youtube.com For this compound, this reaction involves treatment with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an aqueous or alcoholic solution, to produce the corresponding sodium or potassium 3-hydroxy-2,4-dimethylbenzoate and methanol (B129727). youtube.compsu.edu Subsequent acidification of the reaction mixture protonates the carboxylate, yielding 3-hydroxy-2,4-dimethylbenzoic acid.

The rate of saponification is sensitive to the electronic effects of the substituents on the aromatic ring. lookchem.com Substituents that withdraw electron density from the ring tend to increase the rate of saponification, while electron-donating groups decrease it. chegg.com In the case of this compound, the ring is substituted with two electron-donating methyl groups and one electron-donating hydroxyl group. These groups increase the electron density at the carbonyl carbon of the ester, making it less electrophilic and thus less susceptible to nucleophilic attack by the hydroxide ion. chegg.com Consequently, the saponification of this compound is expected to be slower than that of unsubstituted methyl benzoate (B1203000). High temperatures, potentially in the range of 200–300 °C, can be employed to achieve quantitative saponification, even for sterically hindered or electron-rich benzoates. psu.edu

Transesterification

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. rsc.orgmasterorganicchemistry.com This reaction is an equilibrium process, and it is often driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com this compound can undergo transesterification to generate a variety of other esters.

For example, reacting it with a higher-boiling alcohol, such as ethanol (B145695) or propanol, under acidic (e.g., H₂SO₄) or basic (e.g., sodium alkoxide) conditions would yield the corresponding ethyl or propyl 3-hydroxy-2,4-dimethylbenzoate, with the concurrent removal of methanol to shift the equilibrium. masterorganicchemistry.com Transesterification of aryl esters can also be achieved with phenols using alkali metal catalysts, which presents a method for synthesizing different aryl esters. rsc.orgrsc.org

Table 1: Ester Interconversion Reactions

Reaction Reagents Product Conditions
Saponification NaOH or KOH (aq) 3-Hydroxy-2,4-dimethylbenzoic acid (after acidification) Heat
Transesterification R'-OH (e.g., ethanol), Acid or Base Catalyst This compound Excess R'-OH, heat

Hydroxyl Group Functionalization

The phenolic hydroxyl group is a highly reactive site, enabling derivatization through etherification and esterification.

Etherification

The hydroxyl group of this compound can be converted into an ether. Classic methods like the Williamson ether synthesis, involving deprotonation of the phenol (B47542) with a base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide), would yield the corresponding 3-alkoxy-2,4-dimethylbenzoate. Modern methods have also been developed, such as copper-catalyzed cross-coupling reactions of phenols with boronic acids to form diaryl ethers. researchgate.net A variety of substituted phenols can be etherified under mild conditions using catalysts like palladium complexes. frontiersin.org

Esterification

While direct esterification of phenols with carboxylic acids is generally inefficient, the hydroxyl group of this compound can be acylated using more reactive reagents like acyl chlorides or acid anhydrides. libretexts.org The reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. For less reactive acylating agents, the phenol can first be converted to the sodium phenoxide salt by treatment with sodium hydroxide, which then reacts more rapidly with the acyl chloride. libretexts.orgyoutube.com This would result in the formation of a diester, for instance, methyl 3-(acetyloxy)-2,4-dimethylbenzoate.

While halogenation is a reaction of the aromatic ring, the directing effects are overwhelmingly controlled by the hydroxyl group. Halogenation of phenols and their derivatives typically occurs via electrophilic aromatic substitution (EAS). masterorganicchemistry.com The hydroxyl group is a powerful activating, ortho-, para-directing group. msu.edu In this compound, the positions ortho (C2, C4) and para (C6) to the hydroxyl group (C3) are considered for substitution.

The C2 and C4 positions are already occupied by methyl groups.

The C6 position is ortho to the hydroxyl group and meta to the two methyl groups and the ester group.

The C5 position is para to the C2-methyl group, meta to the hydroxyl group and the C4-methyl group, and ortho to the ester group.

Given the powerful activating and directing effect of the hydroxyl group, electrophilic halogenation (e.g., with Br₂/FeBr₃ or Cl₂/AlCl₃) is strongly directed to the positions ortho and para to it. numberanalytics.com With the C2 and C4 positions blocked, the primary site for halogenation would be the C6 position. The reaction proceeds via the attack of the electron-rich aromatic ring on the electrophilic halogen, forming a stabilized carbocation intermediate (arenium ion), which then loses a proton to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com

Aromatic Ring Functionalization

The reactivity of the benzene (B151609) ring towards substitution is dictated by the combined electronic effects of its four substituents.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of the substitution are determined by the existing substituents. msu.edu In this compound, the substituents are:

-OH (at C3): Strongly activating, ortho-, para-director.

-CH₃ (at C2 and C4): Activating, ortho-, para-directors.

-COOCH₃ (at C1): Deactivating, meta-director.

-OH group (at C3) directs to C2, C4, and C6. Positions C2 and C4 are blocked. Thus, it strongly directs to C6 .

-CH₃ group (at C2) directs to C1, C3, and C5. Positions C1 and C3 are blocked. Thus, it directs to C5 .

-CH₃ group (at C4) directs to C3 and C5. Position C3 is blocked. Thus, it directs to C5 .

-COOCH₃ group (at C1) directs to C3 and C5. Position C3 is blocked. Thus, it directs to C5 .

The directing effects are additive. The C6 position is strongly activated by the ortho-hydroxyl group. The C5 position is activated by two methyl groups (one ortho, one para) and is the meta-position for the deactivating ester group. The hydroxyl group is a more powerful activating group than the methyl groups. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the highly activating hydroxyl group and sterically accessible. Reactions such as nitration (HNO₃/H₂SO₄) or sulfonation (fuming H₂SO₄) would be expected to yield the 6-substituted product as the major isomer. youtube.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

Position Directing Effect from -OH (C3) Directing Effect from -CH₃ (C2) Directing Effect from -CH₃ (C4) Directing Effect from -COOCH₃ (C1) Predicted Outcome
C5 Meta Ortho (Activating) Ortho (Activating) Meta (Deactivating) Possible, but less favored
C6 Ortho (Strongly Activating) Meta Meta Para Major Product

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is fundamentally different from Sₙ2 reactions and typically requires two key features on the aromatic substrate:

A good leaving group, usually a halide.

Strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho and/or para to the leaving group. libretexts.org

These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com

This compound is a very poor substrate for SₙAr reactions. The ring lacks a suitable leaving group like a halogen. Furthermore, the ring is substituted with three electron-donating groups (-OH, -CH₃, -CH₃) and only one moderately deactivating group (-COOCH₃). The electron-donating groups destabilize the negative charge of the Meisenheimer complex, making its formation highly unfavorable. youtube.com Therefore, nucleophilic aromatic substitution is not a viable reaction pathway for this compound under standard SₙAr conditions.

Condensation and Coupling Reactions

The functional groups of this compound—the hydroxyl, methyl, and methyl ester moieties—offer several avenues for chemical modification through condensation and coupling reactions. These transformations are fundamental in medicinal chemistry for synthesizing more complex molecules from a simpler scaffold.

While direct studies on this compound are not extensively documented in this context, the reactivity of related benzoate esters provides a strong model for its potential transformations into hydrazones and Schiff bases. These reactions are crucial for introducing new pharmacologically active moieties. nih.govresearchgate.net

Hydrazone Formation:

The synthesis of hydrazones from benzoate esters is typically a two-step process. nih.gov First, the methyl ester is converted into the corresponding benzohydrazide. This is achieved by reacting the ester, such as methyl 4-methoxybenzoate (B1229959) or methyl iodobenzoate, with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂), often under reflux in a solvent like methanol. nih.govnih.gov

The resulting hydrazide can then be condensed with a variety of aldehydes or ketones to form the final hydrazone. nih.govresearchgate.net A catalytic amount of acid, like acetic acid, is often used to facilitate the condensation. researchgate.net This general method has been successfully applied to a wide range of substituted benzoates, yielding hydrazone derivatives with diverse biological activities. nih.govnih.gov

Table 1: General Scheme for Hydrazone Formation from a Methyl Benzoate Derivative

StepReactantsProductConditions
1 Methyl Benzoate Derivative, Hydrazine HydrateBenzohydrazide DerivativeReflux in Methanol
2 Benzohydrazide Derivative, Aldehyde/KetoneHydrazoneReflux in Methanol, Catalytic Acid

Schiff Base Formation:

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govnih.gov In the context of this compound, derivatization would be necessary to introduce a primary amine or an aldehyde/ketone function onto the aromatic ring to directly participate in Schiff base formation.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. sigmaaldrich.comrsc.org Reactions like the Heck, Suzuki, and Sonogashira couplings allow for the joining of different molecular fragments, offering a direct route to complex structures. sigmaaldrich.com

Heck Reaction:

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org To make this compound a suitable substrate for a Heck reaction, it would first need to be converted into an aryl halide or triflate. The phenolic hydroxyl group could be transformed into a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed couplings. libretexts.org This aryl triflate could then be reacted with a variety of alkenes to introduce new substituents onto the aromatic ring. wikipedia.orgyoutube.com

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or formed from stable complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.orgyoutube.com The choice of ligands, base, and solvent is crucial for the reaction's success and selectivity. organic-chemistry.orgchemrxiv.org

Table 2: Key Components of a Heck-Type Cross-Coupling Reaction

ComponentRoleExamples
Aryl/Vinyl Substrate Provides the carbon frameworkAryl Halides (Ar-I, Ar-Br), Aryl Triflates (Ar-OTf) libretexts.org
Alkene Coupling partnerAcrylates, Styrenes, Electron-deficient alkenes youtube.com
Palladium Catalyst Facilitates the C-C bond formationPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ libretexts.orgnih.gov
Ligand Stabilizes and activates the catalystTriphenylphosphine (PPh₃), BINAP, X-Phos sigmaaldrich.comlibretexts.org
Base Neutralizes the acid producedTriethylamine (Et₃N), Potassium Acetate (KOAc) wikipedia.org

Other Cross-Coupling Reactions:

Besides the Heck reaction, other palladium-catalyzed couplings could be employed. The Suzuki reaction, which couples an organoboron compound with an organohalide, is one of the most widely used C-C bond-forming reactions. libretexts.orgchemistry.coach If this compound were converted to an aryl halide, it could be coupled with various aryl or vinyl boronic acids to create biaryl structures or introduce styrenyl groups. nih.gov These reactions are known for their tolerance of a wide range of functional groups. nih.gov The Sonogashira reaction offers a pathway to couple terminal alkynes with aryl halides, introducing alkynyl moieties onto the aromatic scaffold. sigmaaldrich.com These cross-coupling methods represent a robust strategy for the structural elaboration of the this compound core.

Strategies for Scaffold Diversification and Library Synthesis

The core structure of this compound is an attractive starting point for scaffold diversification and the creation of small-molecule libraries for drug discovery and other applications. researchgate.netnih.gov Diversity-oriented synthesis aims to generate a collection of structurally diverse compounds from a common intermediate by applying a variety of chemical transformations. researchgate.net

The functional groups on the molecule serve as handles for derivatization:

Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or converted to a triflate for cross-coupling reactions. nih.gov

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. This acid can also be a precursor for the synthesis of heterocyclic systems. google.com

Aromatic Ring: The two methyl groups and the hydroxyl group direct electrophilic substitution to specific positions on the ring. Furthermore, C-H activation or conversion to a halide/triflate enables cross-coupling reactions, as discussed previously.

A library synthesis approach could involve a multi-step sequence where the core scaffold is systematically modified. For example, a library of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives was successfully synthesized using a solution-phase parallel synthesis technique, starting from a screening hit. nih.gov A similar strategy could be applied to this compound, where different building blocks are introduced at various positions on the ring through reactions like Suzuki couplings, amidations, and etherifications. This allows for the rapid generation of a large number of analogs for biological screening. nih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Hydroxy 2,4 Dimethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of Methyl 3-hydroxy-2,4-dimethylbenzoate provides specific signals for each chemically non-equivalent proton. The spectrum is expected to show distinct resonances for the aromatic protons, the hydroxyl proton, the ester methyl protons, and the two aromatic methyl protons.

The two aromatic protons (H-5 and H-6) would appear as doublets in the aromatic region of the spectrum due to coupling with each other. The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration. The three protons of the ester methyl group (-OCH₃) will appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The two methyl groups attached to the aromatic ring will also each produce a singlet, with their exact chemical shifts influenced by their position relative to the other substituents.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Ar-H (H-6) ~7.7 d
Ar-H (H-5) ~6.7 d
-OH Variable (broad) s
-OCH₃ ~3.9 s
Ar-CH₃ (at C-2) ~2.4 s
Ar-CH₃ (at C-4) ~2.2 s

Note: Predicted values are based on standard additive models and data from analogous compounds. s = singlet, d = doublet.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, ten unique carbon signals are expected: one for the carbonyl carbon of the ester, six for the aromatic carbons, one for the ester methyl carbon, and two for the aromatic methyl carbons. The chemical shifts are indicative of the electronic environment of each carbon atom. docbrown.info The carbonyl carbon is typically the most downfield signal. docbrown.info Carbons attached to electronegative atoms like oxygen (C-3, C-O, and the ester methyl carbon) are also shifted downfield. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl) ~170
C-3 (C-OH) ~158
C-1 ~139
C-4 ~135
C-6 ~130
C-2 ~125
C-5 ~115
-OCH₃ ~52
Ar-CH₃ (at C-2) ~20
Ar-CH₃ (at C-4) ~16

Note: Predicted values are based on standard additive models and data from analogous compounds such as methyl 2-hydroxybenzoate and other dimethylbenzoate isomers. docbrown.inforsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. np-mrd.org For this compound, a key cross-peak in the COSY spectrum would be observed between the aromatic protons H-5 and H-6, confirming their adjacent positions on the benzene (B151609) ring. np-mrd.orgnp-mrd.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). np-mrd.org This would allow for the unambiguous assignment of the protonated carbons: H-5 to C-5, H-6 to C-6, the ester methyl protons to the ester methyl carbon, and the protons of the two aromatic methyl groups to their respective carbons. np-mrd.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting the molecular fragments. np-mrd.org Key HMBC correlations would include:

The ester methyl protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O).

The aromatic proton H-6 showing correlations to the carbonyl carbon (C=O), C-2, and C-4.

The protons of the methyl group at C-2 showing correlations to C-1, C-2, and C-3.

The protons of the methyl group at C-4 showing correlations to C-3, C-4, and C-5. These correlations definitively establish the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of a compound, a critical step in its identification. The molecular formula for this compound is C₁₀H₁₂O₃. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₂O₃
Calculated Exact Mass 180.07864 u

Note: The calculated exact mass is the theoretical value based on the most abundant isotopes of carbon, hydrogen, and oxygen. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a sample of this compound and for identifying it within a mixture.

In a GC-MS analysis, the compound is first volatilized and separated from other components on a GC column. The time it takes for the compound to travel through the column is its characteristic retention time. After separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. Common fragments for methyl benzoates include the loss of a methoxy (B1213986) radical (•OCH₃) or a methoxycarbonyl radical (•COOCH₃), leading to characteristic peaks in the spectrum that help confirm the structure. The analysis of a silylated derivative is also a common technique in GC-MS to improve the chromatographic properties of hydroxyl-containing compounds. nist.gov

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Methyl 2-hydroxybenzoate
Carbon
Hydrogen

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Upon electron impact ionization (EI), the molecule is expected to form a molecular ion ([M]•+). The fragmentation of this ion is typically dictated by the functional groups present: the methyl ester, the hydroxyl group, and the methyl groups on the aromatic ring.

Key fragmentation steps are likely to include:

Loss of the methoxy radical (•OCH3): A common fragmentation for methyl esters, leading to the formation of a benzoyl cation.

Loss of methanol (B129727) (CH3OH): A rearrangement reaction can lead to the elimination of a neutral methanol molecule.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions is a characteristic fragmentation for aromatic carbonyl compounds.

Cleavage of methyl groups: Loss of a methyl radical (•CH3) from the aromatic ring can also occur.

These fragmentation patterns provide diagnostic ions that help in confirming the structure of the molecule. The relative abundance of these fragment ions can sometimes help distinguish between isomers. mdpi.com

Table 1: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
180149•OCH33-hydroxy-2,4-dimethylbenzoyl cation
180165•CH3Methyl 3-hydroxy-4-methylbenzoyl cation
149121CO3-hydroxy-2,4-dimethylphenyl cation
165137COHydroxy-methylphenyl cation

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its hydroxyl, ester, and substituted aromatic functionalities. chemicalbook.comchemicalbook.comresearchgate.netnist.govdocbrown.info

The key vibrational modes anticipated are:

O-H Stretching: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is predicted to be in the range of 1720-1680 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring and any intramolecular hydrogen bonding. docbrown.info

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching bands are expected: one for the ester C-O bond (around 1300-1200 cm⁻¹) and another for the phenolic C-O bond (around 1200-1100 cm⁻¹).

O-H Bending: The in-plane and out-of-plane bending of the phenolic O-H group will also give rise to absorptions in the fingerprint region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchPhenolic -OH3400-3200Strong, Broad
C-H StretchAromatic3100-3000Medium
C-H StretchAliphatic (CH₃)2980-2850Medium
C=O StretchEster1720-1680Strong, Sharp
C=C StretchAromatic Ring1600-1450Medium to Weak
C-O StretchEster & Phenol (B47542)1300-1100Strong

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been published, the solid-state architecture can be inferred from the structures of related compounds like other substituted benzoates. nih.govresearchgate.net

Chromatographic Methods for Purification and Analytical Quantification

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for the analysis of phenolic compounds. rsc.orgnih.govscielo.org.boresearchgate.net A typical HPLC method for this compound would likely employ a C18 stationary phase.

Method development would involve optimizing the mobile phase composition, which typically consists of a mixture of an aqueous component (often with a small amount of acid like formic or acetic acid to suppress ionization of the phenolic hydroxyl group) and an organic modifier such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary for efficient separation from other related compounds or impurities. Detection is commonly achieved using a diode-array detector (DAD), which can provide spectral information to aid in peak identification and purity assessment. rsc.orgresearchgate.net

Table 3: General HPLC Method Parameters for Analysis of Hydroxybenzoates

ParameterTypical ConditionPurpose
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase AWater + 0.1% Formic AcidAqueous component, controls pH
Mobile Phase BAcetonitrile or MethanolOrganic modifier, elutes compound
Elution ModeGradientTo separate compounds with a range of polarities
Flow Rate0.8 - 1.2 mL/minAffects resolution and analysis time
DetectionDAD (e.g., at 254 nm and 280 nm)Quantification and spectral confirmation

Gas Chromatography (GC) Optimization and Applications

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. While this compound has a phenolic hydroxyl group that can reduce its volatility, it is amenable to GC analysis, often after derivatization. nih.govnih.govnih.gov

Optimization of a GC method would involve the selection of an appropriate capillary column, typically one with a mid-polarity stationary phase. The oven temperature program would need to be carefully controlled, starting at a lower temperature and ramping up to ensure the separation of isomers and other components in a mixture. The injector and detector temperatures must be high enough to prevent condensation of the analyte. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer provides definitive identification. mdpi.comresearchgate.netnih.gov

Derivatization Techniques for Enhanced Analytical Detection and Resolution

For GC-based analysis, chemical derivatization is a common strategy to improve the analytical performance for compounds containing polar functional groups like the hydroxyl group in this compound. nih.govnih.gov Derivatization increases the volatility and thermal stability of the analyte, and can also improve chromatographic peak shape and detection sensitivity. mdpi.commdpi.comresearchgate.net

The most common derivatization technique for phenolic compounds is silylation . nih.govresearchgate.net This involves reacting the hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group. mdpi.comresearchgate.net This conversion reduces the polarity of the molecule, leading to better performance in GC analysis.

Another approach is acylation or alkylation , where the hydroxyl group is converted to an ester or an ether. These derivatization strategies can also be used to enhance detection in mass spectrometry. nih.govresearchgate.netnih.gov

Table 4: Common Derivatization Reagents for Phenolic Compounds

Derivatization TechniqueReagentResulting DerivativePurpose
SilylationBSTFA, MSTFATrimethylsilyl (TMS) etherIncrease volatility, improve peak shape for GC
AcylationAcetic Anhydride (B1165640)Acetate (B1210297) esterIncrease volatility for GC
AlkylationMethyl IodideMethyl etherIncrease volatility for GC

Computational Chemistry and Theoretical Investigations of Methyl 3 Hydroxy 2,4 Dimethylbenzoate

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are central to the theoretical investigation of molecular systems. These methods are used to determine the electronic structure and energy of molecules, from which a wide array of properties can be derived. The B3LYP functional is a commonly used method that provides reliable results for geometry optimization and electronic property calculations for organic molecules. researchgate.netresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the lowest energy conformation on the potential energy surface. For aromatic compounds like Methyl 3-hydroxy-2,4-dimethylbenzoate, this involves finding the optimal rotational positions (dihedral angles) of the hydroxyl and methyl ester substituent groups relative to the benzene (B151609) ring.

Theoretical calculations on similar molecules have demonstrated that DFT methods can accurately reproduce molecular structures determined experimentally through X-ray crystallography. researchgate.netresearchgate.net The planarity of the benzene ring is typically maintained, while the orientation of the functional groups is influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester.

Table 1: Illustrative Optimized Geometric Parameters for Benzoate (B1203000) Derivatives (Note: These are typical values for related structures and serve as an estimation for this compound.)

ParameterBond/AngleTypical Calculated Value
Bond LengthC=O (carbonyl)~1.22 Å
C-O (ester)~1.35 Å
O-H (hydroxyl)~0.97 Å
C-C (aromatic)~1.40 Å
Bond AngleO=C-O (ester)~124°
C-C-O (hydroxyl)~119°
Dihedral AngleC-C-C=O~0° or ~180° (near planar)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a key method for identifying molecular functional groups. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.gov These theoretical spectra are invaluable for interpreting experimental data. nih.gov

Calculations provide the frequencies of normal modes of vibration. For this compound, characteristic frequencies would include the O-H stretching of the hydroxyl group, the C=O stretching of the ester, C-H stretching from the methyl and aromatic groups, and various C-C stretching and bending modes within the benzene ring. Theoretical frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. nih.gov

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups (Note: Based on data from analogous substituted phenols and benzoates.)

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3500 - 3600
Carbonyl (C=O)C=O Stretch1700 - 1750
Aromatic RingC=C Stretch1580 - 1620
Methyl (-CH₃)C-H Asymmetric/Symmetric Stretch2900 - 3000
Ester (C-O)C-O Stretch1100 - 1300

Understanding the electronic structure is crucial for predicting a molecule's reactivity. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. researchgate.netresearchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For related compounds, this energy gap has been used to explain charge-transfer interactions within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). nih.gov This map is highly effective for predicting where a molecule might undergo electrophilic or nucleophilic attack. nih.govnih.gov For a molecule like this compound, the negative potential (red/yellow) is expected around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, while the positive potential (blue) would be located near the hydrogen atoms, particularly the hydroxyl hydrogen. nih.gov

Table 3: Representative Quantum Chemical Parameters for a Substituted Aromatic Compound (Note: These values are illustrative, based on findings for similar molecules.) researchgate.net

ParameterSignificanceTypical Value
HOMO EnergyElectron-donating ability~ -6.0 eV
LUMO EnergyElectron-accepting ability~ -0.8 eV
Energy Gap (ΔE)Chemical reactivity/stability~ 5.2 eV
Ionization PotentialEnergy to remove an electronHigh value indicates stability
Electron AffinityAbility to accept an electronLow value indicates stability

The electronic structure data derived from quantum calculations allows for the prediction of chemical reactivity. Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, are calculated from HOMO and LUMO energies to quantify the molecule's reactive nature. nih.gov A molecule with high hardness (related to a large HOMO-LUMO gap) is generally less reactive. researchgate.net

Furthermore, computational methods can be used to model reaction pathways and identify the structure and energy of transition states. This is essential for understanding reaction mechanisms, kinetics, and predicting the most likely products of a chemical transformation involving this compound.

Non-Linear Optical (NLO) Properties Calculations

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics, such as optical switching and data processing. nih.gov Computational chemistry provides a route to predict the NLO response of a molecule by calculating its hyperpolarizability.

Theoretical studies on similar organic molecules have shown that DFT calculations can effectively predict NLO properties. researchgate.net The presence of electron-donating groups (like hydroxyl and methyl) and electron-withdrawing groups (like carbonyl) on a conjugated π-system (the benzene ring) can enhance NLO response. For some related Schiff base compounds, the predicted NLO properties have been found to be significantly greater than those of urea, a standard reference material for NLO studies. researchgate.net

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules are arranged in a repeating crystal lattice. The specific arrangement, or crystal packing, is governed by intermolecular interactions. Computational studies can explore these non-covalent forces, which include hydrogen bonds, π-π stacking, and van der Waals interactions.

For benzoate derivatives, crystal structure analyses reveal that molecules are often linked by various interactions. nih.govresearchgate.net

Hydrogen Bonding: The hydroxyl group in this compound is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This can lead to the formation of molecular chains or dimers through O-H···O=C hydrogen bonds.

π-π Stacking: The aromatic rings can interact with each other through π-π stacking, where the electron clouds of adjacent rings attract one another.

These interactions are fundamental to determining the physical properties of the solid material, such as its melting point and solubility. Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts within a crystal. researchgate.net

Table 4: Common Intermolecular Interactions in Benzoate Crystal Structures

Interaction TypeDescriptionRole in Crystal Packing
O-H···O Hydrogen BondStrong interaction between a hydroxyl donor and a carbonyl/hydroxyl acceptor.Links molecules into chains or dimers.
π-π StackingAttraction between the π-electron systems of adjacent aromatic rings.Contributes to the layered stacking of molecules.
C-H···O Hydrogen BondWeak interaction between a C-H donor and an oxygen acceptor. nih.govProvides additional stabilization, linking molecular strands. nih.gov
C-H···π InteractionInteraction of a C-H bond with the face of an aromatic ring. nih.govConnects adjacent molecular layers or strands. nih.gov

Polymorphism Studies via Theoretical Predictions

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can exhibit varying physical properties such as solubility, melting point, and stability. nih.gov Computational crystal structure prediction (CSP) has emerged as a powerful tool to explore the polymorphic landscape of a molecule before or in parallel with experimental screening. nih.govwikipedia.org

The process of CSP typically involves generating a multitude of potential crystal packing arrangements from the molecular structure. wikipedia.org These generated structures are then subjected to energy minimization using force fields, followed by more accurate quantum mechanical methods, such as density functional theory (DFT), to rank their relative lattice energies. rsc.org This thermodynamic approach, while effective, often over-predicts the number of likely polymorphs, highlighting the importance of considering kinetic factors in crystal formation. nih.gov

A pertinent example of such studies is the investigation of methyl paraben (methyl 4-hydroxybenzoate), a compound structurally similar to this compound. researchgate.netacs.org Four different polymorphic forms of methyl paraben have been identified and characterized. researchgate.net Computational analysis of these polymorphs revealed that they all feature a characteristic O-H···O=C hydrogen-bonded chain, but with different geometries in each form. acs.org The relative stability of these polymorphs is influenced by a delicate balance of intermolecular forces, including hydrogen bonding, repulsion, dispersion, and electrostatic interactions. acs.org

For a molecule like this compound, a theoretical polymorphism study would similarly explore the possible hydrogen bonding motifs and packing arrangements. The presence of the hydroxyl group and the carbonyl group of the ester allows for the formation of hydrogen-bonded chains, similar to methyl paraben. The additional methyl groups on the benzene ring would introduce steric constraints and influence the van der Waals interactions, potentially leading to a unique set of stable and metastable polymorphic forms.

A hypothetical energy ranking of predicted polymorphs for a compound like this compound could be presented as follows, illustrating the typical output of a CSP study.

Predicted PolymorphSpace GroupCalculated Lattice Energy (kJ/mol)Relative Energy (kJ/mol)Hydrogen Bonding Motif
Form IP21/c-110.50.0O-H···O=C catemer
Form IIP-1-108.2+2.3O-H···O=C dimer
Form IIICc-107.8+2.7O-H···O=C catemer (twisted)
Form IVC2/c-105.1+5.4O-H···O(hydroxyl) chain

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule. scholarhub.vnums.ac.id The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. nih.gov

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more detailed and dynamic picture of the ligand-receptor complex. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose, the nature of the intermolecular interactions, and the conformational changes in both the ligand and the protein upon binding. researchgate.netbiorxiv.org

For a phenolic compound like this compound, molecular docking and MD simulations could be used to investigate its potential interaction with various biological targets. For instance, phenolic compounds are known to interact with enzymes and other proteins. nih.gov In a hypothetical study, this compound could be docked into the active site of an enzyme such as a tyrosinase or a dehydrogenase, which are common targets for phenolic inhibitors. nih.govnih.govnih.gov

The docking results would provide a binding energy score, indicating the strength of the interaction, and would identify the key amino acid residues involved in the binding. nih.gov For example, the hydroxyl group of the ligand might form hydrogen bonds with polar residues in the active site, while the aromatic ring could engage in π-π stacking or hydrophobic interactions.

An illustrative data table from a hypothetical docking study of this compound against a target protein is presented below.

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compoundTyrosinase-7.2His244, Asn260Hydrogen Bond
Phe264π-π Stacking
Val283, Ala286Hydrophobic

An MD simulation of the docked complex would then provide insights into the stability of these interactions over time. researchgate.net Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over the simulation trajectory would be analyzed to confirm a stable binding mode. ajchem-a.com

Mechanistic Biological Activity and in Vitro Investigations of Methyl 3 Hydroxy 2,4 Dimethylbenzoate and Analogues

Antioxidant Activity Mechanisms

The antioxidant potential of phenolic compounds is a key area of investigation. The reactivity of the hydroxyl group on the benzene (B151609) ring is central to the radical-scavenging and antioxidant properties of these molecules.

In vitro assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) anion radicals are commonly employed to evaluate the radical-scavenging capabilities of chemical compounds.

Research on a series of 2,4-dimethylbenzoylhydrazones , which share the 2,4-dimethylbenzoyl moiety with Methyl 3-hydroxy-2,4-dimethylbenzoate, has demonstrated notable radical scavenging activity. nih.gov These compounds showed a range of scavenging activity against the DPPH radical, with some analogues exhibiting greater potency than the standard, n-propyl gallate. nih.gov Specifically, certain 2,4-dimethylbenzoylhydrazone derivatives displayed IC50 values for DPPH radical scavenging between 25.6 µM and 30.1 µM, which were lower than the IC50 value of n-propyl gallate (30.30 µM). nih.gov

In superoxide anion scavenging assays, some of these same 2,4-dimethylbenzoylhydrazone compounds also showed superior activity compared to the n-propyl gallate standard (IC50 = 106.34 µM), with IC50 values as low as 98.3 µM. nih.gov The position and nature of substituents on the benzoylhydrazone scaffold were found to significantly influence the antioxidant activity. nih.gov

Table 1: In Vitro Radical Scavenging Activity of 2,4-Dimethylbenzoylhydrazone Analogues

Compound DPPH Scavenging IC50 (µM) Superoxide Anion Scavenging IC50 (µM)
Analogue 1 25.6 98.3
Analogue 2 29.3 102.6
Analogue 3 29.8 105.6
Analogue 4 28.1 Not Reported
Analogue 6 30.1 Not Reported
Analogue 7 30.0 Not Reported
n-propyl gallate (Standard) 30.30 106.34

Data sourced from studies on 2,4-dimethylbenzoylhydrazones. nih.gov

Beyond direct radical scavenging, certain analogues of this compound have been shown to modulate intracellular antioxidant pathways. For instance, Methyl 3,4-dihydroxybenzoate (MDHB) , a structural analogue, has been found to mitigate oxidative damage in cellular models by activating the Nrf2 antioxidant pathway. researchgate.netnih.gov

Anti-inflammatory Action Studies

The anti-inflammatory potential of phenolic compounds is often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory process, responsible for the synthesis of prostaglandins. The inhibition of COX-2 is a major target for anti-inflammatory drug development. nih.gov While direct data for this compound is unavailable, studies on other structurally related compounds provide insights.

For example, research on novel 1,3-dihydro-2H-indolin-2-one derivatives has identified compounds with significant COX-2 inhibitory activity, with IC50 values in the low micromolar range. nih.gov Another study on a flavone, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, reported a potent COX-2 inhibitory effect with an IC50 value of 0.38 µM and a high selectivity index (18.70) over COX-1. nih.gov These findings underscore the potential for phenolic and heterocyclic compounds with specific substitution patterns to act as effective COX-2 inhibitors.

Molecular docking studies are computational methods used to predict the binding affinity and interaction patterns of a ligand with a target protein. Such studies can provide a rationale for observed biological activities and guide the design of more potent analogues.

While no specific molecular docking studies for this compound with inflammatory targets were identified, research on other anti-inflammatory compounds frequently employs this technique. For instance, docking studies of p-nitrophenyl hydrazones with COX-2 have been performed to elucidate the structure-activity relationships and identify key interactions within the enzyme's active site. d-nb.info Similarly, docking studies of various phytochemicals with inflammatory mediators like phosphodiesterases (PDE4 and PDE7) have been conducted to explore their anti-inflammatory potential at a molecular level. nih.gov These computational approaches are instrumental in understanding how small molecules can modulate the function of proteins involved in inflammation.

Antimicrobial Efficacy Investigations (In Vitro)

The antimicrobial properties of phenolic compounds and their derivatives are of significant interest. In vitro studies against various bacterial and fungal strains are the primary method for evaluating this efficacy.

Furthermore, a study on amidoxime-based benzimidazole (B57391) and benzimidamide derivatives reported significant antimicrobial activity, with one compound showing a zone of inhibition of 40 mm and an MIC of 3.90 mg/mL against Streptococcus mutans, and a zone of inhibition of 42 mm and an MIC of 1.90 mg/mL against Candida albicans. nih.gov These findings highlight the potential for structurally related compounds to serve as leads for the development of new antimicrobial agents.

Table 2: Mentioned Compounds

Compound Name
This compound
2,4-Dimethylbenzoylhydrazones
n-propyl gallate
Methyl 3,4-dihydroxybenzoate (MDHB)
1,3-dihydro-2H-indolin-2-one derivatives
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one
p-nitrophenyl hydrazones
2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives
Amoxicillin
Amidoxime-based benzimidazole derivatives

Antibacterial Activity Profiling

While specific studies on the antibacterial activity of this compound are not extensively documented in the available literature, research on analogous compounds, including various benzoic acid and barbituric acid derivatives, provides significant insights into their potential as antibacterial agents.

Derivatives of barbituric acid have been synthesized and evaluated against several bacterial strains. nih.gov For instance, a series of arylidene barbiturates demonstrated notable activity against Gram-positive organisms, although they showed no significant action against Gram-negative bacteria. nih.gov In one study, chromenopyrimidinedione derivatives were identified as the most active compounds against multiple Gram-positive strains. nih.gov Similarly, novel derivatives of 5-methyl-5-propyl-2-sulfanyl barbituric acid were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing good activity when compared to the standard drug, vancomycin. nih.govresearchgate.net

The antibacterial response of related compounds, such as fluorobenzoylthiosemicarbazides, has been shown to be highly dependent on the substitution pattern on the N4 aryl position. semanticscholar.org Trifluoromethyl derivatives, in particular, were found to be active against both reference strains and pathogenic MRSA clinical isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 µg/mL. semanticscholar.org

Research on polymers derived from hydroxybenzoates has also shown promise. A polymer library based on 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoate-co-lactide was designed and tested against Staphylococcus aureus. researchgate.net The results indicated that the antibacterial activity was influenced by the substituents at the 4-O and 6-positions and the size of the polymer. researchgate.net One particular derivative, combining a benzyl (B1604629) group at the 4-O position and a heptyl group at the 6-position, exhibited the highest antibacterial activity with a MIC of 3.9 μg/mL against S. aureus and was also active against a MRSA strain (MIC = 15.6 μg/mL). researchgate.netnih.gov

The table below summarizes the antibacterial activity of various analogue derivatives.

Compound/Derivative ClassTest Organism(s)Observed ActivityReference(s)
Arylidene BarbituratesGram-positive bacteriaActive nih.gov
Arylidene BarbituratesGram-negative bacteriaNo significant activity nih.gov
5-methyl-5-propyl-2-sulfanyl Barbituric Acid DerivativesMethicillin-Resistant Staphylococcus aureus (MRSA)Good activity for some derivatives nih.govresearchgate.net
Fluorobenzoylthiosemicarbazide DerivativesGram-positive bacteria (including MRSA)MIC values ranging from 7.82 to 31.25 µg/mL semanticscholar.org
4-O-benzyl, 6-heptyl Hydroxybenzoate DerivativeStaphylococcus aureusMIC = 3.9 µg/mL researchgate.netnih.gov
4-O-benzyl, 6-heptyl Hydroxybenzoate DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)MIC = 15.6 µg/mL nih.gov
5-procumbenoyl-hydroxy-salicylic acid (5pHSA)Methicillin-resistant Staphylococcus haemolyticusModerate activity (MIC = 100 μg/mL) mdpi.com
5-procumbenoyl-hydroxy-salicylic acid (5pHSA)Escherichia coliModerate activity (MIC = 100 μg/mL) mdpi.com

Antifungal Activity Profiling

Analogues of this compound, particularly derivatives of benzoic acid and barbituric acid, have been investigated for their antifungal properties against a range of pathogenic fungi.

Benzoic acid derivatives isolated from the inflorescences of Piper cumanense were evaluated against six phytopathogenic fungi. mdpi.com All tested compounds showed activity, with a pronounced effect against fungi of the Fusarium genus. mdpi.com In another study, 3-methyl-4-nitrobenzoate derivatives were assessed against four Candida strains. scilit.com The results indicated that the antifungal activity varied based on the compound's specific structure and the fungal strain being tested. scilit.com Notably, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate demonstrated significant activity against C. guilliermondii 207, with MIC values of 39 µM and 31 µM, respectively. scilit.com Furthermore, a study on methyl 3,5-dinitrobenzoate (B1224709) (MDNB) showed it had greater antifungal activity (MIC = 1.10 mM) against Candida albicans than its ethyl analogue. nih.gov

Investigations into 2-acylated benzo- and naphthohydroquinones revealed that 2-acyl-1,4-benzohydroquinone derivatives generally possess more potent antifungal activity than their 2-acyl-1,4-naphthohydroquinone counterparts. mdpi.com The most active compound in this series, 2-octanoylbenzohydroquinone, displayed MIC values ranging from 2 to 16 μg/mL against various fungal strains, including some known to have reduced sensitivity to standard treatments. mdpi.com

A compound with a related structure, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA), exhibited the highest antifungal activity among several tested derivatives against C. albicans. researchgate.net It also showed a synergistic fungicidal effect when combined with fluconazole. researchgate.net

The table below presents the antifungal activity of selected analogue derivatives.

Compound/Derivative ClassTest Organism(s)Observed Activity (MIC)Reference(s)
Benzoic Acid DerivativesFusarium speciesActive mdpi.com
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondii 20739 µM scilit.com
Pentyl 3-methyl-4-nitrobenzoateCandida guilliermondii 20731 µM scilit.com
Methyl 3,5-dinitrobenzoateCandida albicans1.10 mM nih.gov
2-OctanoylbenzohydroquinoneVarious fungal strains2 - 16 μg/mL mdpi.com
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA)Candida albicansSynergistic effect with fluconazole researchgate.net

Enzymatic Interaction and Inhibition Studies for Analogues (e.g., Topoisomerase I and II)

Analogues of this compound, such as barbituric acid derivatives, have been shown to interact with and inhibit various enzymes. For example, certain barbituric acid derivatives have been identified as inhibitors of urease, an enzyme implicated in diseases caused by ureolytic bacteria. nih.govnih.gov In one study, the most active compounds exhibited several-fold more potent urease inhibition than the standard, thiourea. nih.govnih.gov Another barbituric acid derivative, BAS 02104951, was found to inhibit Protein Kinase C (PKC) isozymes, specifically PKCη and PKCε, with IC₅₀ values of 18 µM and 36 µM, respectively. nih.gov This compound also inhibited the interaction between PKCε and its adaptor protein. nih.gov Furthermore, barbituric acid derivatives have been developed as covalent inhibitors of Leishmania braziliensis dihydroorotate (B8406146) dehydrogenase (LbDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, demonstrating the potential for targeted enzyme inhibition. acs.org

While direct studies on topoisomerase inhibition by barbatic acid derivatives are limited, the broader class of enzyme inhibitors provides a framework for potential mechanisms. Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anti-cancer drugs. nih.gov These enzymes function by cleaving and rejoining DNA strands to relieve supercoiling during replication and transcription. nih.gov

Inhibitors of topoisomerases are generally classified into two types:

Topoisomerase I inhibitors , such as camptothecin (B557342) and its derivatives, stabilize the "cleavable complex" formed between the enzyme and DNA, leading to single-strand breaks. nih.gov

Topoisomerase II inhibitors , like etoposide (B1684455) and doxorubicin, interfere with the enzyme's function of passing one DNA duplex through a transient break in another, resulting in double-strand breaks. nih.gov

Studies on other molecular scaffolds have demonstrated these principles. For example, certain benzoxazole (B165842) derivatives have been shown to inhibit both human Topoisomerase I and IIα. acs.org The inhibitory activity was found to be dependent on the specific substitutions on the benzoxazole ring system. acs.org

Protein Binding Studies and Cellular Uptake Mechanisms (Conceptual Framework)

The interaction of small molecules like this compound with proteins and their subsequent uptake by cells is governed by several physicochemical properties. Acidic drugs, a class to which benzoate (B1203000) derivatives belong, generally exhibit a small steady-state volume of distribution (Vss) due to their tendency to bind to plasma proteins, primarily serum albumin. acs.org This binding is driven by interactions between the acidic functional groups of the drug and specific binding sites on albumin, such as Sudlow's sites I and II. acs.org The carboxylate moiety can form salt bridges or hydrogen bonds with amino acid residues like arginine, tyrosine, and serine within these sites. acs.org

Cellular uptake is a critical step for a compound to exert its biological activity. It is widely held that only the unbound fraction of a drug in the plasma is free to diffuse across cell membranes and interact with intracellular targets. nih.gov However, this view has been expanded by the concept of "albumin-mediated uptake," which suggests that the protein-bound fraction can also contribute to the delivery of a compound into cells, particularly in organs like the liver. nih.gov

The mechanism of cellular uptake can be passive or active. For related compounds like barbituric acid derivatives, studies have shown that their uptake by small intestinal brush border membrane vesicles correlates well with their partition coefficients, suggesting a passive transport mechanism. acs.org This implies that the lipophilicity of the molecule plays a significant role in its ability to cross cell membranes. The negative charge of acidic compounds at physiological pH can lead to ionic repulsion from the negatively charged phospholipid bilayer of cell membranes, which may limit tissue binding and favor retention in the plasma. acs.org

Therefore, the conceptual framework for the protein binding and cellular uptake of this compound and its analogues involves:

Plasma Protein Binding: High affinity for serum albumin, leading to a significant bound fraction in the bloodstream.

Cellular Uptake: Primarily driven by the unbound drug concentration via passive diffusion, influenced by the compound's lipophilicity.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by making targeted chemical modifications. nih.govmdpi.com For derivatives related to this compound, SAR studies have provided valuable insights into the chemical features that govern their bioactivity.

In the context of antifungal activity , studies on coumarin (B35378) derivatives have shown that O-substitutions are essential for their effects against Aspergillus species. mdpi.com Specifically, the presence of electron-withdrawing groups was found to enhance antifungal activity. mdpi.com For 3-methyl-4-nitrobenzoate derivatives, the nature of the alkyl side chain was identified as an important structural feature affecting their antifungal potency. scilit.com

For antibacterial activity , SAR studies of hydroxybenzoate-based polymers revealed that hydrophobicity plays a key role. nih.gov Increasing the hydrophobicity at the 6-position of the aromatic ring, for example by substituting a methyl group with a heptyl group, led to a significant increase in activity against S. aureus. nih.gov The combination of specific substituents at both the 4-O and 6-positions was critical for achieving the highest potency. nih.gov

In the case of enzyme inhibition , SAR analysis of barbituric acid derivatives as urease inhibitors indicated that the binding mode within the enzyme's active site is critical. nih.govnih.gov Compounds that could form multiple hydrophilic interactions with key amino acid residues in the binding pocket exhibited greater inhibitory activity. nih.gov For benzoxazole derivatives acting as topoisomerase inhibitors, bulky groups at certain positions on the phenyl ring were found to increase inhibition of both Topoisomerase I and II. acs.org

Influence of Substituents: The nature, size, and position of substituent groups on the aromatic ring can dramatically alter biological activity. Electron-withdrawing or donating properties, as well as the steric bulk of substituents, are critical factors.

Specific Target Interactions: For enzyme inhibitors, the ability of the molecule to form specific, high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's active site is paramount for potency.

Diuretic and Litholytic Activity Mechanisms for Related Barbatic Acid Derivatives

Recent research has explored the potential of barbatic acid derivatives, which are structurally related to this compound, as novel diuretic and litholytic agents. nih.govnih.gov A series of ester derivatives of barbatic acid were synthesized and evaluated in vitro for these activities. nih.gov

The primary mechanism of action for many diuretics involves the inhibition of ion transport in the renal tubules, leading to increased excretion of water and electrolytes. mdpi.com The study on barbatic acid derivatives utilized a cell-based model to assess their ability to inhibit ion transport, which is indicative of diuretic activity. nih.gov

Key findings from these studies include:

Several barbatic acid derivatives exhibited potent diuretic activity, while others displayed promising litholytic (stone-dissolving) effects. nih.gov

Molecular docking studies were employed to investigate the potential mechanisms of action. nih.govnih.gov The results suggested that the diuretic effects could be mediated through the inhibition of WNK1 (With-No-Lysine) kinases, which are key regulators of ion transport in the kidney. nih.govnih.gov One of the active derivatives showed an optimal binding affinity to the WNK1 kinase domain. nih.gov

For the litholytic activity, it was proposed that some derivatives could interact with and bind to the calcium-sensing receptor (CaSR), a bicarbonate transporter, through various molecular forces. nih.gov This interaction could interfere with processes that lead to the formation of kidney stones.

These findings indicate that structural modification of the barbatic acid scaffold can yield compounds with significant diuretic and litholytic potential, suggesting a promising avenue for the development of new therapeutic agents for conditions like hypertension and urolithiasis. nih.govnih.gov

Natural Occurrence, Biosynthesis, and Biotransformation Pathways

Identification and Isolation from Biological Sources (e.g., Lichens, Plants)

While direct isolation of Methyl 3-hydroxy-2,4-dimethylbenzoate from natural sources is not extensively documented in readily available literature, its structural analogues are well-known constituents of various organisms, particularly lichens and plants. For instance, the closely related compound, 2,4-dihydroxy-3,6-dimethylbenzoic acid , has been identified in the lichen Parmotrema hypoleucinum. nih.gov This suggests that the biosynthetic machinery for producing such substituted benzoic acids exists in lichens. The compound Methyl 2,4-dihydroxy-3,6-dimethylbenzoate , known commercially as synthetic oakmoss, is prized for its fragrance, which is characteristic of natural oakmoss, implying a natural origin or a close structural relationship to naturally occurring fragrance compounds. google.com

In the plant kingdom, the biosynthesis of simpler benzoate (B1203000) esters, such as methyl benzoate , is well-characterized. It is a major component of the floral scent in many species, including snapdragon (Antirrhinum majus) and the butterfly ginger lily (Hedychium coronarium), where it plays a crucial role in attracting pollinators. nih.govnih.govresearchgate.net

Table 1: Occurrence of this compound Analogues in Nature

Compound Name Natural Source
2,4-dihydroxy-3,6-dimethylbenzoic acid Parmotrema hypoleucinum (Lichen) nih.gov
Methyl benzoate Antirrhinum majus (Snapdragon) nih.govnih.govresearchgate.net
Methyl benzoate Hedychium coronarium (Butterfly Ginger Lily) nih.govresearchgate.netfrontiersin.org
Methyl salicylate Hedychium coronarium (Butterfly Ginger Lily) nih.govfrontiersin.org

Elucidation of Biosynthetic Routes to this compound Analogues

The biosynthetic pathways for complex benzoates are understood by studying their simpler, more widespread analogues, such as methyl benzoate. These pathways begin with primary metabolites and proceed through a series of enzymatic modifications.

The carbon skeleton of aromatic compounds in plants and microbes is predominantly derived from the shikimate pathway . nih.govresearchgate.net This fundamental metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4-P), into chorismate. youtube.combioone.org Chorismate is a critical branch-point metabolite, serving as the precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. bioone.organnualreviews.org

For the biosynthesis of methyl benzoate, L-phenylalanine is the starting point. nih.gov It is first converted to trans-cinnamic acid, which then undergoes a series of chain-shortening reactions via either a β-oxidative or a non-β-oxidative pathway to yield benzoic acid, the immediate precursor to methyl benzoate. nih.govfrontiersin.org

Table 2: Key Precursors in the Biosynthesis of Benzoate Analogues

Precursor Pathway End Product (Example)
Phosphoenolpyruvate & Erythrose 4-phosphate Shikimate Pathway Chorismate youtube.combioone.org
Chorismate Aromatic Amino Acid Biosynthesis L-Phenylalanine annualreviews.org
L-Phenylalanine Phenylpropanoid Pathway Benzoic Acid nih.gov
Benzoic Acid & S-adenosyl-L-methionine Methylation Methyl Benzoate nih.gov

The final step in the formation of methyl benzoate is an enzymatic methylation reaction. This is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov In snapdragon flowers, this enzyme is specifically identified as S-adenosyl-l-methionine:benzoic acid carboxyl methyltransferase (BAMT). nih.govnih.govoup.com In other plants, such as Hedychium coronarium, enzymes with dual activity, known as benzoic acid/salicylic acid methyltransferases (BSMTs), can produce both methyl benzoate and methyl salicylate. nih.govfrontiersin.org These enzymes belong to the SABATH family of methyltransferases. frontiersin.orgfrontiersin.org

In many bacteria, fungi, and increasingly discovered in plants, the genes encoding the enzymes for a specific metabolic pathway are physically grouped together on the chromosome in what are known as biosynthetic gene clusters (BGCs) . nih.govnih.govyoutube.com This co-localization facilitates the coordinated expression of all necessary genes to produce a secondary metabolite. biorxiv.org While the specific gene cluster for this compound is not defined, the principle is well-established for a vast array of natural products in fungi and bacteria. nih.govbiorxiv.orgresearchgate.net In plants, gene clusters have been identified for the biosynthesis of various specialized metabolites, and this is an emerging area of research. nih.govnih.gov

Environmental and Microbial Degradation Pathways of Aromatic Esters

Aromatic esters, once released into the environment, are subject to degradation by microorganisms, which use them as a source of carbon and energy.

Bacteria, particularly species from the genus Pseudomonas, are known to degrade various methylbenzoate derivatives. For example, Pseudomonas cepacia MB2 can utilize 2-methylbenzoic acid as its sole carbon source and can also grow on other mono- and dimethylbenzoates. nih.gov The degradation of aromatic compounds can occur under both aerobic and anaerobic conditions, with different enzymatic strategies employed. nih.govcsic.esnih.gov Under anaerobic conditions, the process often involves the activation of the aromatic ring to a coenzyme A (CoA) thioester, followed by reduction and hydrolytic cleavage. csic.esnih.gov Aerobic degradation, in contrast, typically begins with the introduction of oxygen. csic.esnih.gov Some bacteria utilize a "hybrid" aerobic pathway that involves CoA-derivatives, combining features of both aerobic and anaerobic routes. nih.govysu.edu

Under aerobic conditions, the initial attack on the stable aromatic ring is carried out by powerful oxidizing enzymes, primarily dioxygenases and hydroxylases . nih.gov Aromatic ring-hydroxylating dioxygenases are a key family of enzymes that introduce two hydroxyl groups (a cis-diol) onto the aromatic nucleus, a critical step that destabilizes the ring and prepares it for cleavage. researchgate.net For instance, the degradation of 2-methylbenzoate (B1238997) by Pseudomonas cepacia MB2 is proposed to proceed through dioxygenation to form a catechol derivative. nih.gov This hydroxylation is a common strategy used by bacteria to catabolize a wide range of aromatic pollutants. researchgate.netcsic.es The resulting di-hydroxylated intermediates, such as catechols, are then susceptible to ring cleavage by other dioxygenases, breaking open the aromatic structure and feeding the resulting aliphatic products into central metabolism. nih.govresearchgate.net

Table 3: Key Enzymes and Processes in Microbial Degradation of Aromatic Esters

Process/Enzyme Type Function Example Organism/Pathway
Aerobic Degradation
Ring-Hydroxylating Dioxygenases Initial oxidation and destabilization of the aromatic ring. researchgate.net Pseudomonas spp. degrading benzoates. nih.gov
Catechol 2,3-dioxygenase Cleavage of the catechol intermediate ring. nih.gov Pseudomonas cepacia MB2. nih.gov
Anaerobic Degradation
Benzoate-CoA ligase Activation of benzoate to benzoyl-CoA. nih.gov Azoarcus sp. nih.gov
Benzoyl-CoA reductase Reduction of the aromatic ring. ysu.edu Anaerobic benzoate degraders. ysu.edu

Transcriptional Regulation of Catabolic Pathways

The microbial breakdown of aromatic compounds is a tightly controlled process, primarily regulated at the transcriptional level. This ensures that the enzymatic machinery required for the catabolic cascade is synthesized only when the target substrate is available, preventing wasteful energy expenditure. While specific research on the transcriptional regulation of this compound catabolism is not extensively documented, the regulatory mechanisms governing the degradation of structurally similar aromatic compounds, such as hydroxybenzoates, have been well-characterized and serve as an excellent model. These systems typically involve a sensory-regulatory protein that recognizes the substrate or a metabolic intermediate and subsequently modulates the expression of the catabolic genes, which are often clustered together in operons.

A prominent example of such regulation is the catabolism of 4-hydroxybenzoate (B8730719). In many microorganisms, the genes responsible for its degradation are under the control of a transcriptional regulator. For instance, in Agrobacterium tumefaciens, the pobA gene, which encodes the 4-hydroxybenzoate 3-monooxygenase that converts 4-hydroxybenzoate to protocatechuate, is regulated by PobR, a transcriptional activator belonging to the AraC family of regulatory proteins. asm.org The pobA gene is located upstream of the pobR gene (atu4545), and studies have shown that PobR induces the expression of pobA in the presence of 4-hydroxybenzoate. asm.org Interestingly, PobR has also been found to repress its own expression. asm.org This dual function allows for a finely tuned response to the presence of the substrate. The binding site for PobR has been identified, providing a clear picture of the molecular interaction between the regulator and the DNA it controls. asm.org

Similarly, the catabolism of 3-hydroxybenzoate is also subject to precise transcriptional control. In Corynebacterium glutamicum, the genes for 3-hydroxybenzoate and gentisate catabolism are organized into three operons. researchgate.net The regulation of these operons is mediated by GenR, a transcriptional regulator of the IclR family. researchgate.net GenR acts as both an activator and a repressor; it activates the transcription of the genKH and genDFM operons in the presence of 3-hydroxybenzoate or gentisate, which serve as inducers. researchgate.net This coordinated regulation ensures the sequential production of the enzymes needed to funnel these aromatic compounds into central metabolic pathways. researchgate.net

The organization of catabolic genes into operons is a common strategy that facilitates their coordinated regulation. oup.com This genetic clustering allows a single regulatory protein to control the expression of multiple genes that function in the same pathway. The degradation pathways for various aromatic compounds often converge on a few key intermediates, such as protocatechuate and catechol. researchgate.netnih.gov The subsequent ring-cleavage pathways are also subject to transcriptional regulation, ensuring a seamless flow of metabolites into the central metabolism of the cell. nih.govnih.gov

The following interactive data table summarizes the key transcriptional regulators involved in the catabolism of hydroxybenzoates, which can be considered analogous to the potential regulation of this compound degradation.

RegulatorOrganismFamilyRegulated Genes/OperonsInducerFunction
PobR Agrobacterium tumefaciensAraCpobA4-hydroxybenzoateActivator
GenR Corynebacterium glutamicumIclRgenKH, genDFM3-hydroxybenzoate, GentisateActivator/Repressor

Research Applications and Interdisciplinary Perspectives

Role as Key Chemical Intermediates in Advanced Organic Synthesis

Compounds in the hydroxy-dimethylbenzoate family are important intermediates in multi-step chemical syntheses. A notable example is the synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a compound known commercially as synthetic oakmoss google.com. The production of this fragrance ingredient often utilizes 2,4-dihydroxy-3,6-dimethylbenzoic acid as a key intermediate google.com.

The general synthetic pathway involves the carboxylation of a corresponding dimethyl-1,3-dihydroxybenzene, followed by the esterification of the resulting dihydroxymethylbenzoic acid to yield the final methyl ester product chemicalbook.com. Another documented method involves the hydrolysis of 4-O-desmethylbarbaric acid to produce the 2,4-dihydroxy-3,6-dimethylbenzoic acid intermediate, which is then reacted with a methylating agent in an esterification reaction google.com. This process highlights the role of these benzoate (B1203000) derivatives as crucial building blocks, enabling the construction of more complex molecules with specific desired properties.

Table 1: Key Intermediates in the Synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

Precursor/Intermediate Role in Synthesis Final Product
2,5-dimethylresorcinol Starting material for creating the core structure google.com Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
4-O-desmethylbarbaric acid Hydrolyzed to form the key carboxylic acid intermediate google.com Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
2,4-dihydroxy-3,6-dimethylbenzoic acid Key intermediate that undergoes esterification google.com Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

Applications in Advanced Materials Science Research

The functional groups present in hydroxybenzoate derivatives make them valuable monomers for the synthesis of advanced polymers. Research has demonstrated that functional hydroxybenzoate-co-lactide polymers can be synthesized through ring-opening polymerization acs.org. These bio-sourced polymers exhibit tailored properties, such as antimicrobial activity, which can be adjusted by varying the functional groups on the benzoate ring acs.org.

While direct applications of Methyl 3-hydroxy-2,4-dimethylbenzoate in materials science are not extensively documented, the principles of polymer chemistry suggest its potential as a monomer or modifying agent. The hydroxyl and ester functionalities allow for incorporation into polyester chains or for post-polymerization modification. The synthesis of functional polymers often relies on the precise placement of functional groups to control the material's properties, a role for which benzoate derivatives are well-suited nih.gov. Studies on lead(II) complexes have also shown that benzoate derivatives can be used to create coordination polymers, with the substituents on the aromatic ring influencing the final structure and properties, such as luminescence mdpi.comresearchgate.net.

Contribution to Fragrance Chemistry Research as Synthetic Analogues

A closely related isomer, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS 4707-47-5), is a significant compound in fragrance chemistry, where it serves as a synthetic analogue of oakmoss absolute extract chemicalbook.com. This compound is recognized as the primary odor-determining constituent of oakmoss and is often referred to as "synthetic oak moss" google.comchemicalbook.com.

It is a white crystalline powder with a characteristic mossy, earthy, powdery, and woody-sweet aroma chemicalbook.comperfumerflavorist.com. Its excellent tenacity and stability across a wide pH range make it a valuable component in perfumery perfumerflavorist.com. It is widely used as a fixative in fine fragrances, toiletries, detergents, fabric softeners, candles, and incense, where it can constitute up to 7% of the total fragrance concentrate perfumerflavorist.com. The study of such synthetic analogues is crucial for the fragrance industry, providing sustainable and consistent alternatives to natural extracts.

Table 2: Fragrance Profile of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

Property Description Source
Common Name Synthetic Oakmoss google.com
Appearance White to off-white crystalline powder perfumerflavorist.com
Odor Profile Oak and treemoss impact, powdery, woody-sweet, earthy chemicalbook.comperfumerflavorist.com
Function Fragrance ingredient, Fixative perfumerflavorist.com
Substantivity More than 10 days at 10% in Dipropylene Glycol (DPG) perfumerflavorist.com
Applications Fine fragrances, toiletries, detergents, fabric softeners, candles, incense perfumerflavorist.com

Development of Analytical Methodologies for Environmental and Biological Monitoring

The presence of benzoate esters in various consumer products and their potential release into the environment necessitates the development of reliable analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

A reverse-phase (RP) HPLC method has been established for the analysis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate sielc.com. This method allows for the separation and identification of the compound for quality control, research, and potentially for pharmacokinetic studies sielc.com. The conditions for such analyses are typically straightforward, involving a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid sielc.com.

Table 3: Example of HPLC Conditions for Analysis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

Parameter Specification Source
Technique Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid sielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), water, and formic acid sielc.com
Application Scalable for isolation of impurities and suitable for pharmacokinetics sielc.com

These methodologies are crucial for monitoring the environmental fate of these compounds and for ensuring the quality and consistency of products in which they are used.

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